molecular formula C9H10N2O2 B035125 Ethyl 3-cyano-2H-pyridine-1-carboxylate CAS No. 103935-34-8

Ethyl 3-cyano-2H-pyridine-1-carboxylate

Cat. No.: B035125
CAS No.: 103935-34-8
M. Wt: 178.19 g/mol
InChI Key: ZWXDBDOYXKZPRS-UHFFFAOYSA-N
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Description

Historical Development of Cyanopyridine Chemistry

The historical evolution of cyanopyridine chemistry traces its origins to the early recognition of pyridine compounds as fundamental building blocks in organic synthesis. The discovery of pyridine itself dates back to 1849 when Thomas Anderson isolated it from animal bone oil, naming it after the Greek word for fire due to its flammable nature. The subsequent development of pyridine chemistry laid the groundwork for more complex derivatives, including cyanopyridine compounds. The structural determination of pyridine by Wilhelm Körner and James Dewar in the 1870s, who suggested its derivation from benzene through nitrogen substitution, provided the theoretical foundation for understanding cyanopyridine derivatives.

The advancement of cyanopyridine synthesis gained significant momentum with the development of the Hantzsch pyridine synthesis in 1881, which established methodologies for creating substituted pyridine derivatives through systematic approaches. This breakthrough enabled researchers to explore various functional group modifications, including the incorporation of cyano groups. The Chichibabin pyridine synthesis, reported in 1924, further revolutionized the field by providing industrial-scale production methods for pyridine compounds, making cyanopyridine derivatives more accessible for research and development.

The recognition of nicotinonitrile or 3-cyanopyridine as a precursor to the vitamin niacin marked a crucial milestone in the medicinal relevance of cyanopyridine compounds. This discovery highlighted the biological significance of cyano-substituted pyridines and sparked intensive research into their therapeutic potential. The development of specific synthetic routes for 3-cyanopyridine through ammoxidation of 3-methylpyridine demonstrated the industrial viability of producing these compounds on a commercial scale.

Modern synthetic approaches have evolved to incorporate advanced methodologies such as tandem reactions with 100% atomic economy, as demonstrated in recent work where novel 3-cyanopyridine derivatives were synthesized from benzopyrannitriles under metal-free conditions. These developments represent the culmination of over a century of research into pyridine chemistry, providing the foundation for contemporary investigations into compounds like ethyl 3-cyano-2H-pyridine-1-carboxylate.

Position of this compound in Medicinal Chemistry

This compound occupies a strategic position within medicinal chemistry research due to its unique structural features that confer specific biological activities. The compound represents a convergence of two important pharmacophoric elements: the cyanopyridine core and the ethyl ester functionality, which together create a versatile scaffold for drug development. Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties, positioning it as a valuable lead compound for pharmaceutical research.

The mechanism of action for compounds like this compound typically involves interaction with biological targets such as enzymes or receptors. The cyano group facilitates binding through hydrogen bonding or π-stacking interactions with aromatic residues in proteins, while the ethyl ester group can undergo hydrolysis to reveal carboxylic acid functionality, potentially altering the compound's binding affinity and selectivity. This dual functionality makes the compound particularly attractive for medicinal chemistry applications where precise molecular recognition is required.

Recent research has demonstrated the broader therapeutic potential of cyanopyridine derivatives in cancer treatment. Studies on 2-amino-3-cyanopyridine compounds have shown significant anticancer activity with low micromolar inhibitory concentrations against colorectal cancer cell lines. The identification of 2-amino-3-cyanopyridine as a Signal Transduction and Transcriptional Activator 3 (STAT3) inhibitor represents a major breakthrough, as STAT3 is considered a key therapeutic target in multiple cancers. These findings suggest that this compound, with its related structural features, may possess similar therapeutic potential.

The antimicrobial properties of cyanopyridine derivatives have also been extensively studied, with recent work demonstrating good antibacterial activity against Escherichia coli and Staphylococcus aureus. Additionally, research into anti-trypanosoma activity has revealed that 3-cyanopyridine analogues show promising potency against Trypanosoma cruzi intracellular amastigotes, the causative agent of Chagas disease. These findings underscore the broad-spectrum antimicrobial potential of cyanopyridine scaffolds, including this compound.

Biological Activity Target Organism/System Reported Activity Level Reference
Anticancer Colorectal cancer cell lines Low micromolar IC50
Antimicrobial E. coli, S. aureus Good activity
Antiparasitic T. cruzi amastigotes EC50 < 1 μM
Anti-tuberculosis M. tuberculosis H37Rv Good inhibition

Current Research Landscape and Challenges

The contemporary research landscape for this compound and related compounds is characterized by intense activity across multiple domains, including synthetic methodology development, biological evaluation, and structure-activity relationship studies. Current synthetic approaches focus on developing more efficient and environmentally sustainable methods for producing these compounds, with particular emphasis on one-pot reactions and green chemistry principles.

Recent advances in synthetic methodology have demonstrated the feasibility of achieving high yields through optimized reaction conditions. The synthesis of this compound can achieve yields varying based on reaction parameters such as temperature, reaction time, and substrate selection. Contemporary research has also explored the use of water and water-ethanol mixtures as environmentally benign solvents for synthesizing related cyanopyridine derivatives, addressing growing concerns about environmental sustainability in chemical synthesis.

One of the significant challenges in current research involves optimizing the balance between biological activity and physicochemical properties. Studies on 3-cyanopyridine analogues have revealed that while many compounds display excellent potency against various targets, their antiparasitic activity appears to be driven by lipophilicity, which can lead to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential promiscuity issues. This challenge necessitates careful structural modifications to maintain activity while improving drug-like properties.

The development of structure-activity relationships represents another critical area of current research. Systematic modifications of the cyanopyridine core, linker regions, and substituent groups have provided valuable insights into the molecular determinants of biological activity. These studies have revealed that minor modifications can significantly impact both potency and selectivity, emphasizing the need for precise structural optimization.

Current research also faces challenges in translating promising in vitro activities to in vivo efficacy. While many cyanopyridine derivatives show excellent activity in cell-based assays, factors such as metabolic stability, bioavailability, and tissue distribution can limit their therapeutic potential. Addressing these challenges requires interdisciplinary approaches combining medicinal chemistry, pharmacology, and pharmaceutical sciences.

The characterization and analytical challenges associated with these compounds represent another area of active research. Spectroscopic techniques such as Nuclear Magnetic Resonance and Infrared spectroscopy are routinely employed to confirm structural integrity, with characteristic peaks serving as fingerprints for compound identification. However, the complex electronic environment created by the combined cyano and ester functionalities can complicate spectral interpretation, requiring advanced analytical approaches.

Comparative Analysis with Related Cyanopyridine Derivatives

A comprehensive comparative analysis of this compound with related cyanopyridine derivatives reveals significant structural and functional relationships that inform both synthetic strategies and biological applications. The comparison encompasses various structural modifications including different ester groups, alternative cyano positions, and modified pyridine ring systems.

Ethyl 3,6-dihydro-2H-pyridine-1-carboxylate, a closely related compound with the molecular formula C8H13NO2 and molecular weight of 155.19 grams per mole, represents a saturated analog where the pyridine ring contains additional hydrogen atoms. This structural modification significantly alters the electronic properties and reactivity profile compared to the fully aromatic this compound. The dihydropyridine derivative typically exhibits different biological activities and synthetic applications due to the reduced aromaticity and altered electronic distribution.

The positional isomers of cyanopyridine provide valuable insights into structure-activity relationships. Nicotinonitrile or 3-cyanopyridine serves as a fundamental comparison point, representing the core cyanopyridine structure without the ethyl ester functionality. This compound is produced industrially through ammoxidation of 3-methylpyridine and serves as a precursor to vitamin niacin, demonstrating the biological relevance of the cyanopyridine core. The oxidation of 3-cyanopyridine with hydrogen peroxide to form 3-cyanopyridine N-oxide, which subsequently hydrolyzes to nicotinic acid N-oxide, illustrates the chemical versatility of the cyanopyridine framework.

The comparison extends to more complex derivatives such as ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate, which incorporates additional heterocyclic systems and demonstrates the potential for creating hybrid molecules with enhanced biological activities. This compound, with its molecular weight of 324.29 grams per mole, represents a more elaborate structural framework that combines pyrimidine and indole moieties with the cyanopyridine core.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C9H8N2O2 ~176 Cyano at position 3, ethyl ester
Ethyl 3,6-dihydro-2H-pyridine-1-carboxylate C8H13NO2 155.19 Saturated pyridine ring
3-Cyanopyridine (Nicotinonitrile) C6H4N2 ~104 Basic cyanopyridine core
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate C15H12N2O2 ~252 Phenyl substitution at position 6

The synthetic accessibility and chemical reactivity patterns also vary significantly among these derivatives. While this compound can be synthesized through one-pot reactions involving ethyl cyanoacetate, other derivatives may require multi-step synthetic sequences or specialized reaction conditions. The presence of additional functional groups in complex derivatives often necessitates protecting group strategies and careful control of reaction selectivity.

The biological activity profiles of these compounds demonstrate both similarities and distinct differences. While the core cyanopyridine structure appears to be crucial for antimicrobial and anticancer activities, the specific substitution patterns and additional functional groups can significantly modulate potency, selectivity, and mechanism of action. Recent studies on various cyanopyridine scaffolds have shown that structural modifications can lead to compounds with activity against tuberculosis, with derivatives displaying good inhibition against Mycobacterium tuberculosis H37Rv strain.

The aggregation-induced emission and dual-state emission effects observed in certain 3-cyanopyridine derivatives represent unique photophysical properties that distinguish them from simpler analogs. These properties arise from restricted intramolecular motion and distorted molecular structures resulting from dihedral angles in the molecular framework, providing opportunities for applications in fluorescence-based sensing and imaging.

Properties

CAS No.

103935-34-8

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-cyano-2H-pyridine-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-5H,2,7H2,1H3

InChI Key

ZWXDBDOYXKZPRS-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC(=CC=C1)C#N

Canonical SMILES

CCOC(=O)N1CC(=CC=C1)C#N

Synonyms

1(2H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following pyridine-based compounds share structural or functional similarities with Ethyl 3-cyano-2H-pyridine-1-carboxylate:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
This compound -CN (C3), -COOEt (C1), -H (C2) C9H8N2O2 Electron-deficient pyridine core; ester and cyano groups enhance reactivity N/A
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate -Cl (C3), fused imidazole ring, -COOEt (C1) C10H9ClN2O2 Rigid fused-ring system; chloro substituent influences electronic properties
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate -CN (C6), -F (C5), acrylate ester (C3) C10H7FN2O2 Fluorine enhances metabolic stability; acrylate enables conjugation reactions
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide -CN (C3), distyryl groups (C4, C6), thioacetamide C24H19N3OS Extended conjugation; thioether linkage impacts solubility and bioactivity

Substituent Effects on Reactivity and Properties

  • Cyano Group (-CN): The electron-withdrawing nature of the cyano group reduces electron density in the pyridine ring, enhancing electrophilic substitution resistance while promoting nucleophilic attack at electron-deficient positions. This contrasts with Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, where the chloro substituent provides moderate electron withdrawal but less activation for nucleophilic pathways .
  • Ester Functionality (-COOEt): The ethyl carboxylate group improves solubility in organic solvents compared to free carboxylic acids. Hydrolysis of the ester to a carboxylic acid is pH-dependent, a property shared with (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate .

Preparation Methods

Knoevenagel-Michael Cyclocondensation

A prominent approach involves the one-pot reaction of ethyl cyanoacetate, aldehydes, and ammonia equivalents. For example, cyanoacetohydrazide reacts with malononitrile and aromatic aldehydes in water/ethanol mixtures catalyzed by piperidine to form N-amino-3-cyano-2-pyridones. While these products differ structurally, the mechanism—Knoevenagel condensation followed by Michael addition and oxidative aromatization—provides a blueprint for pyridine ring formation. Substituting cyanoacetohydrazide with ethyl cyanoacetate and optimizing the nitrogen source could yield ethyl 3-cyano-2H-pyridine-1-carboxylate.

Key conditions from analogous syntheses include:

  • Solvent: Water/ethanol (1:1 v/v) for balanced polarity.

  • Catalyst: Piperidine (10 mol%) to deprotonate intermediates.

  • Temperature: Reflux (80°C) to drive cyclization.

Three-Component Cyclization with Activated Nitriles

Activated nitriles like malononitrile participate in [3 + 3] cyclocondensations. In a study producing 1,6-diamino-4-aryl-3-cyano-2-pyridones, malononitrile, aldehydes, and cyanoacetohydrazide formed pyridone scaffolds via tandem Knoevenagel-Michael-cyclization steps. Replacing cyanoacetohydrazide with ethyl cyanoacetate may direct the reaction toward ester-functionalized pyridines. A proposed pathway involves:

  • Knoevenagel adduct formation between malononitrile and aldehyde.

  • Michael addition of ethyl cyanoacetate.

  • Cyclization and aromatization to yield the target compound.

Cyclization of Enamine Intermediates

Thorpe-Ziegler Cyclization

Thorpe-Ziegler cyclization is effective for constructing pyridine rings from enamine precursors. In thieno[2,3-b]pyridine syntheses, ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate formed via cyclization of ethyl chloroacetate derivatives. Adapting this method, ethyl cyanoacetate could react with α,β-unsaturated carbonyls to generate enamines, which cyclize under basic conditions (e.g., NaOAc in ethanol).

Example Protocol:

  • Precursor: Ethyl 3-cyano-4-(aryl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate.

  • Conditions: Reflux in ethanol with p-toluenesulfonic acid (15 mol%) for 25 minutes.

  • Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in ethanol under IR irradiation (90°C) to aromatize the ring.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization kinetics. A green chemistry study synthesized ethyl-5-cyano-4-(aryl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylates using IR irradiation (80°C, 15 minutes). This method reduced reaction times from hours to minutes, suggesting potential for synthesizing this compound with similar energy input.

Oxidation of Dihydropyridine Derivatives

Chemical Oxidation with Persulfates

Oxidation of dihydropyridines to aromatic pyridines is critical. In a patent, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate was synthesized via potassium persulfate oxidation in acetonitrile with H₂SO₄ catalysis. Applied to dihydropyridine intermediates, this method could achieve full aromatization.

Optimized Parameters:

  • Oxidizing Agent: K₂S₂O₈ (1.3–1.7 equivalents).

  • Catalyst: H₂SO₄ (10 mol%).

  • Solvent: Acetonitrile for high dielectric constant.

DDQ-Mediated Dehydrogenation

DDQ is a high-efficiency dehydrogenation agent. In the synthesis of ethyl-5-cyano-2-methyl-6-oxo-4-heteroarylpyridines, DDQ in ethanol under IR irradiation (90°C, 10 minutes) achieved quantitative aromatization. This approach avoids harsh acidic conditions, preserving ester and cyano functionalities.

Solvent and Catalytic System Innovations

Aqueous-Phase Synthesis

Water as a solvent enhances sustainability. A protocol for N-amino-3-cyano-2-pyridones used H₂O/EtOH (1:1) with piperidine, achieving yields >85%. this compound could be synthesized similarly by adjusting substituents and optimizing the aldehyde component.

Piperidine vs. Acid Catalysis

Piperidine facilitates deprotonation and cyclization in basic media, while p-toluenesulfonic acid accelerates reactions in acidic conditions. A comparative study would determine the optimal catalyst for the target compound.

Mechanistic Insights and Side Reactions

Competing Hydrazone Formation

In reactions involving cyanoacetohydrazide, hydrazone byproducts form when water is the sole solvent. Using mixed solvents (H₂O/EtOH) suppresses this pathway, favoring pyridine ring closure. For this compound, solvent polarity must balance intermediate stability and cyclization rates.

Tautomerization and Aromatization

Iminoenamine tautomerization precedes aromatization. In pyridone syntheses, this step occurs spontaneously under oxidative conditions. For non-oxygenated pyridines, dehydrogenation agents like DDQ or persulfates are essential .

Q & A

Q. What are the established synthetic routes for Ethyl 3-cyano-2H-pyridine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via multicomponent condensation reactions. For example, analogous ethyl carboxylates are prepared by reacting cyanoacetate derivatives with aldehydes and heterocyclic amines in ethanol under reflux, using catalysts like piperidine (e.g., yields up to 80% in similar pyridine carboxylate syntheses) . Optimization involves:
  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Catalyst concentration: Incremental adjustment of piperidine (0.5–2.0 eq.) to balance yield and byproduct formation.
  • Temperature control: Reflux conditions (70–80°C) are standard, but microwave-assisted synthesis could reduce time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: A combination of techniques is critical:
  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituents (e.g., ethyl ester protons at δ ~1.3–4.3 ppm, cyano groups via indirect coupling) .
  • IR spectroscopy: Confirm nitrile (C≡N) stretches (~2200 cm1^{-1}) and ester carbonyl (C=O) bands (~1700 cm1^{-1}).
  • Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C9_9H10_{10}N2_2O2_2: calc. 178.0742, observed 178.0745) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry and intermolecular interactions in this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement: Employ SHELXL for structure solution, with restraints on bond lengths (e.g., C–N = 1.47 Å) and anisotropic displacement parameters .
  • Key observations:
  • Flattened boat conformation of the pyridine ring.
  • Intramolecular N–H⋯O hydrogen bonds stabilizing the structure .
  • Challenges: Twinning or weak diffraction may require data merging or alternative software (e.g., OLEX2 for problematic cases) .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer: Contradictions often arise from dynamic effects (e.g., solvent interactions in solution vs. static crystal structures):
  • Cross-validation: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets).
  • Statistical analysis: Apply R2^2 correlation metrics to assess alignment between observed and predicted data .
  • Crystallographic corroboration: Use SCXRD to confirm dominant conformers if NMR suggests multiple species .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

  • Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
  • Electrophilic substitution: Nitration at the 4-position due to cyano group’s electron-withdrawing meta-directing effects.
  • Catalytic cross-coupling: Suzuki-Miyaura reactions require boronic esters at specific positions (e.g., 5-tetramethyldioxaborolan-2-yl derivatives for C–C bond formation) .
  • Protection/deprotection: Use Boc groups to temporarily block reactive sites during multistep syntheses .

Data Analysis and Contradiction Management

Q. How can researchers statistically validate crystallographic data quality for publication?

  • Methodological Answer: Use established metrics:
ParameterThresholdPurpose
R1_1< 0.05Agreement between observed/calculated data
wR2_2< 0.10Weighted reliability of reflections
CCDC DepositionRequiredEnsure reproducibility

Q. What experimental and computational approaches reconcile discrepancies in reaction yields?

  • Methodological Answer:
  • Byproduct analysis: LC-MS identifies side products (e.g., dimerization or hydrolysis derivatives).
  • Kinetic studies: Monitor reaction progress via in-situ IR to pinpoint yield-limiting steps.
  • DFT calculations: Model transition states to explain unexpected regioselectivity or low yields .

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